Edoxaban hydrochloride, chemically designated as N-[(1S,2R)-2-amino-1-(4-chlorophenyl)-1-oxo-3-(4-methylphenyl)propyl]-N'-(5-methyl-4,5,6,7-tetrahydrothiazolo[3,2-a]pyridine-2-carbonyl)urea, is classified under the category of direct oral anticoagulants. It is marketed under various brand names, with the most notable being Savaysa in the United States and Lixiana in Europe .
The synthesis of edoxaban hydrochloride involves several steps that utilize different chemical reactions to construct its complex molecular structure. One notable method includes the reaction of a substituted carbonyl compound with an amine in the presence of a nitrile solvent. For instance, one synthetic route involves:
Edoxaban hydrochloride undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for both the synthesis of edoxaban and its metabolic pathway in the human body .
Edoxaban exerts its anticoagulant effect primarily through the inhibition of factor Xa, which is pivotal in the coagulation cascade. By binding to factor Xa, edoxaban prevents its conversion into thrombin, thereby inhibiting fibrin formation and thrombus development.
Edoxaban hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and storage conditions in pharmaceutical applications.
Edoxaban hydrochloride is primarily used in clinical settings for:
Its introduction has significantly impacted anticoagulation therapy, offering an alternative to traditional vitamin K antagonists with a more favorable safety profile .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4